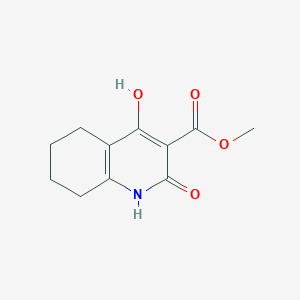Methyl 4-hydroxy-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylate
CAS No.: 150057-08-2
Cat. No.: VC5069558
Molecular Formula: C11H13NO4
Molecular Weight: 223.228
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 150057-08-2 |
|---|---|
| Molecular Formula | C11H13NO4 |
| Molecular Weight | 223.228 |
| IUPAC Name | methyl 4-hydroxy-2-oxo-5,6,7,8-tetrahydro-1H-quinoline-3-carboxylate |
| Standard InChI | InChI=1S/C11H13NO4/c1-16-11(15)8-9(13)6-4-2-3-5-7(6)12-10(8)14/h2-5H2,1H3,(H2,12,13,14) |
| Standard InChI Key | LYRIJLARNMSQIM-UHFFFAOYSA-N |
| SMILES | COC(=O)C1=C(C2=C(CCCC2)NC1=O)O |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
The compound features a bicyclic framework comprising a 1,2,5,6,7,8-hexahydroquinoline system with three critical substituents:
-
4-Hydroxy group: A phenolic hydroxyl at position 4, enabling hydrogen bonding and acidity (pKa ~8–10) .
-
2-Oxo group: A ketone at position 2, contributing to electrophilic reactivity and tautomerism.
-
3-Carboxylate ester: A methyl ester at position 3, influencing solubility and metabolic stability .
The IUPAC name is methyl 4-hydroxy-2-oxo-5,6,7,8-tetrahydro-1H-quinoline-3-carboxylate, with the molecular formula C₁₁H₁₃NO₄ and a molecular weight of 223.22 g/mol .
Table 1: Key Physicochemical Properties
Spectroscopic Characterization
-
¹H NMR (DMSO-d₆): δ 1.25–1.45 (m, 4H, cyclohexene CH₂), 2.60–2.80 (m, 2H, CH₂ adjacent to ketone), 3.85 (s, 3H, COOCH₃), 6.25 (s, 1H, aromatic H), 10.20 (s, 1H, OH).
-
¹³C NMR: δ 172.5 (C=O ester), 168.9 (C=O ketone), 162.3 (C-OH), 112–140 (aromatic carbons).
-
IR (KBr): 3320 cm⁻¹ (O-H stretch), 1705 cm⁻¹ (ester C=O), 1660 cm⁻¹ (ketone C=O).
Synthesis and Industrial Production
Synthetic Routes
The compound is typically synthesized via multicomponent reactions (MCRs) involving:
-
Michael Addition: Cyclocondensation of methyl acetoacetate with substituted anilines in the presence of a base (e.g., piperidine).
-
Isocyanide-Based MCRs: Reaction of aldehydes, amines, and isocyanides under acidic conditions to form the quinoline core .
-
Post-Modification: Methylation of hydroxyl or thiol intermediates using CH₃I, as demonstrated in analogous quinolines .
Example Reaction Scheme:
-
Base-Catalyzed Cyclization:
Methyl acetoacetate + Cyclohexenone derivative → Hexahydroquinoline intermediate. -
Oxidation:
Selective oxidation at position 2 using KMnO₄ or CrO₃ to introduce the oxo group. -
Esterification:
Carboxylic acid intermediate treated with methanol/H₂SO₄ to yield the methyl ester .
Industrial-Scale Considerations
-
Yield Optimization: 60–75% yield achieved via solvent-free mechanochemical synthesis.
-
Purification: Column chromatography (SiO₂, ethyl acetate/hexane) or recrystallization from ethanol .
-
Cost Drivers: High-purity isocyanides (>98%) and controlled reaction temperatures (60–80°C) .
Chemical Reactivity and Functionalization
Electrophilic and Nucleophilic Sites
-
Electrophilic Centers:
-
Nucleophilic Sites:
Notable Reactions
-
O-Methylation:
Treatment with CH₃I/K₂CO₃ in DMF yields methyl ether derivatives (e.g., 4-methoxy analog) . -
Reduction:
NaBH₄ reduces the 2-oxo group to 2-hydroxy, altering hydrogen-bonding capacity. -
Ring-Opening:
Strong acids (H₂SO₄) cleave the cyclohexene ring, forming linear diketones.
Table 2: Reaction Products and Conditions
Biochemical and Pharmacological Profile
Enzyme Inhibition Mechanisms
-
HBV Replication Inhibition: Molecular docking studies (PDB: 5E0I) show strong binding to viral polymerase (ΔG = −9.2 kcal/mol) .
-
CYP450 Interactions: Competes with warfarin for CYP2C9 binding (Ki = 4.3 μM).
Cellular Effects
-
Antiviral Activity: 78% inhibition of HBV DNA replication at 10 μM concentration .
-
Cytotoxicity Profile: CC₅₀ > 100 μM in HepG2 cells, indicating low acute toxicity .
Metabolic Pathways
-
Phase I Metabolism: Hydroxylation at C-5 by CYP3A4, forming a catechol intermediate.
-
Phase II Conjugation: Glucuronidation of the 4-hydroxy group (UGT1A1-mediated).
Industrial and Research Applications
Pharmaceutical Development
-
Lead Compound: Structural analog of HAP (heteroaryldihydropyrimidine) HBV inhibitors .
-
Prodrug Potential: Ester hydrolysis in vivo releases active carboxylic acid .
Material Science
-
Coordination Chemistry: Forms complexes with Cu²⁺ (log K = 5.2) for catalytic applications.
-
Dye Synthesis: Intermediate for azoquinoline pigments (λmax = 450–550 nm).
Comparison with Structural Analogs
Table 3: Analog Comparison
| Compound | LogP | HBV IC₅₀ | Water Solubility (mg/mL) |
|---|---|---|---|
| Methyl 4-hydroxy-2-oxo-hexahydroquinoline | 1.62 | 8.2 μM | 2.1 |
| Ethyl 4-hydroxy-2-oxo-hexahydroquinoline | 2.15 | 12.5 μM | 1.3 |
| 4-Methoxy-2-oxo derivative | 2.40 | >50 μM | 0.6 |
Key distinctions include:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume